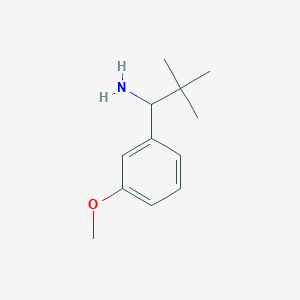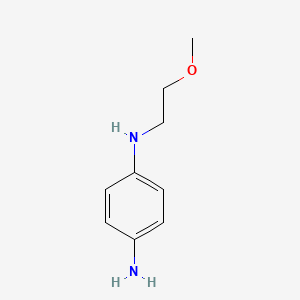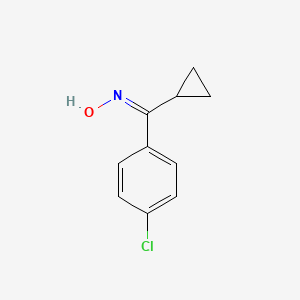
(1-Amino-2-ethylbutyl)benzene
Übersicht
Beschreibung
(1-Amino-2-ethylbutyl)benzene is a chemical compound with the CAS Number: 6668-28-6 . Its molecular weight is 177.29 and its IUPAC name is 2-ethyl-1-phenylbutylamine .
Molecular Structure Analysis
The molecule contains a total of 32 bond(s). There are 13 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 primary amine(s) (aliphatic) . The molecule contains a total of 32 atom(s). There are 19 Hydrogen atom(s), 12 Carbon atom(s) and 1 Nitrogen atom(s) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
Compounds similar to "(1-Amino-2-ethylbutyl)benzene" have been synthesized and studied for their antibacterial activities against various bacterial strains. These studies suggest that modifications to the benzene core can lead to compounds with significant antibacterial properties, showcasing the potential for developing new antibacterial agents (Desai & Chikhalia, 2005).
Thermodynamics and Solubility in Biological Systems
Research on the interactions between benzene derivatives and biological molecules like amino acids can provide insights into the stability and behavior of proteins and other macromolecules in biological systems. Such studies are crucial for understanding the fundamental aspects of biochemistry and molecular biology (Kustov, Antonova, & Smirnova, 2014).
Development of New Therapeutic Agents
The synthesis of benzene derivatives and their evaluation as potential therapeutic agents, particularly in cancer research, is a significant area of study. These compounds are explored for their ability to induce apoptosis in cancer cells, offering pathways to new cancer treatments (Gad et al., 2020).
Material Science and Catalysis
Benzene derivatives play a critical role in material science, particularly in the development of organic semiconductors and catalytic agents. Research in this area explores the synthesis and application of benzene-based compounds in creating new materials with desirable electrical, optical, or catalytic properties (Gao et al., 2007).
Environmental Applications
Studies on the removal of volatile organic compounds (VOCs) like ethyl benzene from the air using photocatalytic methods are essential for environmental protection. These research efforts aim to develop efficient and sustainable ways to mitigate air pollution caused by industrial activities (Derakhshan-Nejad et al., 2020).
Wirkmechanismus
Target of Action
It is known that benzene and its derivatives generally interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene has been shown to alter gene expression and biochemical pathways, with effects apparent at doses as low as 100 ppb in air .
Result of Action
Benzene and its derivatives have been associated with various health effects, including hematological effects and cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Amino-2-ethylbutyl)benzene. For instance, benzene exposure can occur occupationally, in the general environment, and in the home as a result of the ubiquitous use of benzene-containing petroleum products . Furthermore, the presence of benzene in petrol and as a widely used industrial solvent can result in significant occupational exposure .
Eigenschaften
IUPAC Name |
2-ethyl-1-phenylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-10(4-2)12(13)11-8-6-5-7-9-11/h5-10,12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUEYIAFUBWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-2-ethylbutyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)



![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)
![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B3371280.png)
![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)

![2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3371303.png)



![[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3-hydroxy-4,5-dimethoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B3371331.png)